GNE-618

Description

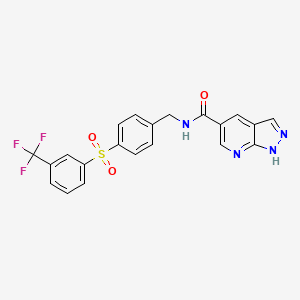

Structure

3D Structure

Properties

IUPAC Name |

N-[[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N4O3S/c22-21(23,24)16-2-1-3-18(9-16)32(30,31)17-6-4-13(5-7-17)10-26-20(29)15-8-14-12-27-28-19(14)25-11-15/h1-9,11-12H,10H2,(H,26,29)(H,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBHAGGICJWHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)CNC(=O)C3=CN=C4C(=C3)C=NN4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GNE-618 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of GNE-618, a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), in cancer cells. The information presented is based on preclinical studies and is intended to inform further research and drug development efforts.

Core Mechanism of Action: Targeting the NAD⁺ Salvage Pathway

This compound exerts its anticancer effects by targeting a critical metabolic pathway in cancer cells: the nicotinamide adenine dinucleotide (NAD⁺) salvage pathway. NAD⁺ is an essential coenzyme involved in a wide range of cellular processes, including redox reactions, DNA repair, and cell signaling.[1] Many tumor cells exhibit an increased demand for NAD⁺ to support their high metabolic rate and proliferation.[2]

The primary route for NAD⁺ synthesis in many cancers is the salvage pathway, which recycles nicotinamide (NAM) back into NAD⁺. The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT).[2][3] this compound is a small molecule inhibitor that potently targets NAMPT.[1][4] By inhibiting NAMPT, this compound effectively blocks the synthesis of NAD⁺ from nicotinamide, leading to a rapid depletion of intracellular NAD⁺ pools.[3][4] This depletion of NAD⁺ triggers a cascade of events, including a reduction in ATP levels, cell cycle arrest, and ultimately, cancer cell death.[4]

A key determinant of sensitivity to this compound is the status of the Preiss-Handler pathway, an alternative NAD⁺ synthesis route that utilizes nicotinic acid (NA) as a precursor.[5] The rate-limiting enzyme in this pathway is nicotinic acid phosphoribosyltransferase (NAPRT1).[2][5] Cancer cells that lack or have low expression of NAPRT1 are particularly vulnerable to NAMPT inhibition by this compound, as they are unable to compensate for the blocked salvage pathway by using nicotinic acid.[3] Conversely, cancer cells proficient in NAPRT1 can be rescued from the effects of this compound by the administration of nicotinic acid.[4]

The dependence of many tumor cells on the NAMPT-mediated salvage pathway, coupled with the frequent downregulation of NAPRT1 in some cancers, provides a therapeutic window for selective targeting of cancer cells with NAMPT inhibitors like this compound.[3][6]

Quantitative Data: In Vitro Potency of this compound

The potency of this compound has been evaluated across various cancer cell lines using different assays. The following tables summarize key quantitative data.

| Biochemical and Cellular Potency of this compound | |

| Parameter | Value |

| NAMPT IC₅₀ (Biochemical Assay) | 0.006 µM[1][4] |

| NAD⁺ Reduction EC₅₀ (Calu-6 NSCLC cells) | 2.6 nM[1][4] |

| Cell Growth Inhibition EC₅₀ (A549 NSCLC cells) | 27.2 nM[1] |

| Sensitivity of Non-Small Cell Lung Carcinoma (NSCLC) Cell Lines to this compound | |

| Sensitivity Bracket (EC₅₀) | Percentage of Cell Lines |

| <10 nM | ~25%[4] |

| <25 nM | ~50%[4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

1. NAMPT Biochemical Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the NAMPT enzyme.

-

Methodology: A biochemical assay is performed to measure the enzymatic activity of NAMPT in the presence of varying concentrations of this compound. The specific protocol is not detailed in the provided results, but a typical assay would involve recombinant NAMPT, its substrates nicotinamide and phosphoribosyl pyrophosphate (PRPP), and a detection system to measure the product, nicotinamide mononucleotide (NMN), or the consumption of a substrate.

2. Cellular NAD⁺ Level Measurement

-

Objective: To quantify the effect of this compound on intracellular NAD⁺ levels.

-

Methodology:

-

Cell Culture: Cancer cell lines (e.g., Calu-6) are cultured in appropriate media.

-

Treatment: Cells are treated with a dose titration of this compound for a specified period (e.g., 48 hours).[4]

-

Metabolite Extraction: Intracellular metabolites are extracted from the cells.

-

Analysis: NAD⁺ levels are measured using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS).[4]

-

3. Cell Viability and Growth Assays

-

Objective: To assess the effect of this compound on cancer cell viability and proliferation.

-

Methodologies:

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels as an indicator of cell viability. Cells are treated with this compound for a defined period (e.g., 96 hours), and the luminescence is measured according to the manufacturer's protocol.[4]

-

Sulforhodamine B (SRB) Assay: This assay measures total protein content as an indicator of cell number. After treatment with this compound, cells are fixed, stained with SRB, and the absorbance is measured.[4]

-

CyQUANT® Direct Cell Proliferation Assay: This assay measures the cellular DNA content by using a fluorescent dye that binds to nucleic acids.[4]

-

4. Cell Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle progression.

-

Methodology:

-

Cell Culture and Treatment: Cells (e.g., Calu-6) are incubated with various concentrations of this compound for a specified time (e.g., 72 hours).[4]

-

Cell Staining: Cells are harvested, fixed, and stained with a fluorescent dye that intercalates with DNA (e.g., propidium iodide).

-

Flow Cytometry: The DNA content of individual cells is analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G₁, S, G₂, M) and the sub-2N population (indicative of apoptosis).[4]

-

5. In Vivo Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

-

Methodology:

-

Tumor Implantation: Human cancer cells (e.g., A549 NSCLC) are subcutaneously implanted into immunocompromised mice.[4]

-

Treatment: Once tumors reach a specified size, mice are treated with this compound (e.g., 100 mg/kg, orally, daily) or vehicle control.[4] In some arms of the study, nicotinic acid may be co-administered.[4]

-

Tumor Growth Monitoring: Tumor volume and body weight are measured regularly throughout the study.[4]

-

Efficacy Evaluation: The tumor growth inhibition (TGI) is calculated at the end of the study.[4]

-

Visualizations: Signaling Pathways and Experimental Workflows

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dependence of tumor cell lines and patient-derived tumors on the NAD salvage pathway renders them sensitive to NAMPT inhibition with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dependence of Tumor Cell Lines and Patient-Derived Tumors on the NAD Salvage Pathway Renders Them Sensitive to NAMPT Inhibition with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

The Discovery and Synthesis of GNE-618: A Potent NAMPT Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GNE-618 is a potent and orally active small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By depleting intracellular NAD+ levels, this compound induces cell death in cancer cells that are highly dependent on this pathway for their metabolic and signaling needs. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details the experimental protocols for key assays, summarizes quantitative data, and illustrates the relevant biological pathways and experimental workflows.

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme involved in a myriad of cellular processes, including redox reactions, DNA repair, and cell signaling.[1] The NAD+ salvage pathway, which recycles nicotinamide to regenerate NAD+, is a vital metabolic route for many cancer cells to meet their high energy demands. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this pathway, making it an attractive therapeutic target for cancer.[1]

This compound emerged from drug discovery efforts at Genentech as a highly potent inhibitor of NAMPT.[2] Its mechanism of action involves the depletion of the cellular NAD+ pool, leading to an energy crisis and subsequent apoptosis in susceptible cancer cells.[1] This guide will delve into the scientific details behind the discovery and synthesis of this promising anti-cancer agent.

Discovery and Biological Activity

This compound was identified as a potent inhibitor of NAMPT through a dedicated drug discovery program. Its biological activity has been characterized in a series of in vitro and in vivo studies, demonstrating its efficacy in preclinical cancer models.

In Vitro Activity

This compound exhibits potent inhibition of NAMPT in biochemical assays and demonstrates strong anti-proliferative effects in various cancer cell lines. The key quantitative data are summarized in the table below.

| Assay Type | Target/Cell Line | Metric | Value | Reference |

| Biochemical Assay | Human NAMPT | IC50 | 6 nM | [1] |

| NAD+ Depletion | Calu-6 (NSCLC) | EC50 | 2.6 nM | [1] |

| Cell Growth Inhibition | A549 (NSCLC) | EC50 | 27.2 nM | [1] |

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a xenograft model using the A549 non-small cell lung carcinoma (NSCLC) cell line. Oral administration of this compound resulted in significant tumor growth inhibition.

| Animal Model | Cell Line | Treatment | Outcome | Reference |

| A549 Tumor Xenograft | A549 (NSCLC) | This compound | Significant tumor growth inhibition | [1] |

Synthesis of this compound

While a specific, publicly available, step-by-step synthesis protocol for this compound is not detailed, its synthesis can be inferred from the general procedures outlined in patents filed by Genentech for analogous NAMPT inhibitors. The synthesis involves the coupling of two key intermediates: the 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid core and (4-((3-(trifluoromethyl)phenyl)sulfonyl)phenyl)methanamine.

General Synthetic Scheme

The proposed synthetic route for this compound is a multi-step process. A plausible approach involves the following key transformations:

-

Synthesis of the 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid core: This heterocyclic core can be constructed through various methods, often starting from substituted pyrazoles or pyridines.

-

Synthesis of the (4-((3-(trifluoromethyl)phenyl)sulfonyl)phenyl)methanamine side chain: This intermediate can be prepared through a sulfone formation reaction followed by reduction of a nitrile or another suitable functional group to the amine.

-

Amide Coupling: The final step involves the coupling of the carboxylic acid core with the amine side chain, typically facilitated by a standard peptide coupling reagent.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

NAMPT Biochemical Assay

This assay measures the enzymatic activity of NAMPT and its inhibition by this compound.

Materials:

-

Recombinant human NAMPT enzyme

-

Nicotinamide (NAM)

-

Phosphoribosyl pyrophosphate (PRPP)

-

ATP

-

Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

-

This compound

-

Detection reagents for NAD+ or a coupled enzyme system

Procedure:

-

Prepare a reaction mixture containing NAMPT enzyme in assay buffer.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the enzyme mixture and pre-incubate.

-

Initiate the enzymatic reaction by adding a substrate mix of NAM, PRPP, and ATP.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

-

Terminate the reaction.

-

Quantify the amount of NAD+ produced using a suitable detection method, such as a coupled enzymatic assay that generates a fluorescent or colorimetric signal proportional to the NAD+ concentration.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular NAD+ Level Measurement by LC-MS/MS

This method quantifies the intracellular concentration of NAD+ in cancer cells following treatment with this compound.

Materials:

-

Cancer cell line (e.g., Calu-6)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Extraction solvent (e.g., cold methanol/water)

-

Internal standard (e.g., ¹³C-labeled NAD+)

-

LC-MS/MS system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time period.

-

Wash the cells with ice-cold PBS to remove any extracellular components.

-

Lyse the cells and extract the metabolites by adding a cold extraction solvent containing an internal standard.

-

Centrifuge the samples to pellet cellular debris.

-

Transfer the supernatant containing the metabolites to a new tube for analysis.

-

Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separate the metabolites using a suitable LC column and detect NAD+ and the internal standard using mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Quantify the NAD+ levels by comparing the peak area of NAD+ to that of the internal standard.

-

Determine the EC50 for NAD+ depletion by plotting the NAD+ levels against the concentration of this compound.

A549 Tumor Xenograft Model

This in vivo model assesses the anti-tumor efficacy of this compound.

Materials:

-

A549 human non-small cell lung carcinoma cells

-

Immunocompromised mice (e.g., nude or SCID)

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Harvest A549 cells and resuspend them in a suitable medium, optionally mixed with Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the dosing schedule (e.g., daily oral gavage).

-

Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Evaluate the anti-tumor efficacy by comparing the tumor growth in the this compound-treated group to the control group.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting NAMPT, which leads to the depletion of NAD+ and subsequent downstream consequences.

The inhibition of NAMPT by this compound disrupts the NAD+ salvage pathway, leading to a rapid decline in intracellular NAD+ levels. This has two major consequences for cancer cells:

-

Metabolic Crisis: The reduction in NAD+ impairs cellular redox reactions, including glycolysis and oxidative phosphorylation, leading to a severe depletion of ATP and an energy crisis.

-

Signaling Disruption: NAD+ is a crucial substrate for various signaling enzymes, such as poly(ADP-ribose) polymerases (PARPs) and sirtuins, which are involved in DNA repair, gene regulation, and cell survival. The lack of NAD+ compromises the function of these enzymes.

The combined effect of metabolic collapse and signaling disruption ultimately triggers apoptotic cell death in cancer cells that are highly dependent on the NAMPT pathway.

Conclusion

This compound is a potent and selective inhibitor of NAMPT with demonstrated anti-cancer activity in preclinical models. Its mechanism of action, centered on the depletion of the essential coenzyme NAD+, represents a targeted approach to exploit the metabolic vulnerabilities of cancer cells. The in-depth technical information provided in this guide, including experimental protocols and quantitative data, serves as a valuable resource for researchers and drug development professionals working on novel cancer therapeutics. Further investigation into the clinical potential of this compound and other NAMPT inhibitors is warranted.

References

GNE-618: A Potent and Orally Bioavailable NAMPT Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GNE-618 is a potent and orally active small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By inhibiting NAMPT, this compound effectively depletes intracellular NAD+ levels, leading to cell death, particularly in cancer cells that are highly dependent on this pathway for their metabolic and signaling needs. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological effects, and key experimental methodologies related to this compound, serving as a valuable resource for researchers in oncology and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. While specific experimental values for properties such as melting point, pKa, and LogP are not publicly available, its structural features suggest it is a compound of moderate lipophilicity, which is consistent with its oral bioavailability.

| Property | Value | Source |

| Chemical Formula | C₂₁H₁₅F₃N₄O₃S | Internal Data |

| Molecular Weight | 460.43 g/mol | Internal Data |

| IUPAC Name | N-{[4-({[3-(trifluoromethyl)phenyl]methyl}sulfonyl)phenyl]methyl}pyridine-3-carboxamide | Internal Data |

| CAS Number | 1362151-42-5 | Internal Data |

| Canonical SMILES | C1=CC(=CC=C1C(F)(F)F)CS(=O)(=O)C2=CC=C(C=C2)CNC(=O)C3=CN=CC=C3 | Internal Data |

Table 1: Chemical and Physicochemical Properties of this compound. This table summarizes the key identifiers and properties of the this compound compound.

Pharmacological Properties

This compound exerts its biological effects through the potent and specific inhibition of the NAMPT enzyme. This inhibition disrupts the cellular supply of NAD+, a critical coenzyme in numerous cellular processes.

| Parameter | Value | Cell Line/Assay Condition | Source |

| NAMPT IC₅₀ | 6 nM | Biochemical Assay | [1] |

| NAD+ Depletion EC₅₀ | 2.6 nM | Calu-6 (NSCLC) | [1] |

| Cell Growth Inhibition EC₅₀ | 27.2 nM | A549 (NSCLC) | [1] |

Table 2: In Vitro Pharmacological Activity of this compound. This table presents the key in vitro potency metrics of this compound in biochemical and cellular assays.[1]

Pharmacokinetics

Detailed pharmacokinetic data for this compound is not publicly available. However, studies on the structurally related compound GNE-617 provide insights into the likely ADME (Absorption, Distribution, Metabolism, and Excretion) profile. GNE-617 exhibits moderate to low plasma clearance in preclinical species and good oral bioavailability.[2] It is metabolized primarily by CYP3A4/5 and is a substrate for the MDR1 transporter.[2]

Signaling Pathway

This compound targets the NAD+ salvage pathway, a critical metabolic route for the regeneration of NAD+ from nicotinamide. In many cancer cells, this pathway is upregulated to meet the high demand for NAD+ required for energy metabolism, DNA repair (via PARPs), and signaling (via sirtuins). By inhibiting NAMPT, this compound creates a metabolic crisis in these cells, leading to their demise.

Figure 1: this compound Mechanism of Action. This diagram illustrates how this compound inhibits NAMPT, leading to NAD+ depletion and subsequent apoptosis in cancer cells.

Experimental Protocols

NAMPT Biochemical Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound on the NAMPT enzyme.

References

Preclinical Anti-Tumor Efficacy of GNE-618: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data supporting the anti-tumor effects of GNE-618, a potent and orally active inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). The following sections detail the compound's mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in these seminal studies.

Core Mechanism of Action: Targeting the NAD+ Salvage Pathway

This compound exerts its anti-tumor effects by inhibiting NAMPT, a critical enzyme in the nicotinamide adenine dinucleotide (NAD+) salvage pathway.[1] NAD+ is an essential coenzyme for a multitude of cellular processes, including redox reactions and as a substrate for NAD+-dependent enzymes crucial for cell survival.[2] Many tumor cells exhibit a heightened reliance on the NAMPT-mediated salvage pathway for NAD+ regeneration, making NAMPT an attractive therapeutic target.[3] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to metabolic collapse and subsequent tumor cell death.[4]

The reliance of tumor cells on this pathway is further underscored by the observation that they are often unable to utilize the de novo pathway for NAD+ synthesis from tryptophan due to the lack of expression of key enzymes.[1] This dependency provides a therapeutic window for NAMPT inhibitors like this compound.

Quantitative In Vitro Efficacy

This compound has demonstrated potent activity across various cancer cell lines in vitro. The following tables summarize the key quantitative data from preclinical studies.

| Parameter | Value | Assay Condition | Reference |

| Biochemical IC50 | 0.006 µM | NAMPT enzymatic assay | [2] |

| Cellular EC50 (NAD+ Reduction) | 2.6 nM | Calu-6 (NSCLC) cells | [2] |

| Cellular EC50 (Growth Inhibition) | 27.2 nM | A549 (NSCLC) cells | [2] |

Table 1: In Vitro Potency of this compound

In Vivo Anti-Tumor Activity

The anti-tumor efficacy of this compound has been validated in vivo using xenograft models. Oral administration of this compound led to significant tumor growth inhibition.

| Tumor Model | Dosage | Tumor Growth Inhibition (TGI) | Key Findings | Reference |

| A549 NSCLC Xenograft | 100 mg/kg (oral) | 88% | Minimal effects on body weight. Co-administration with nicotinic acid (NA) completely abrogated the anti-tumor effects, confirming on-target NAMPT inhibition. | [5] |

| Patient-Derived Xenograft (PDX) | Not specified | Significant reduction in tumor growth | Demonstrates efficacy in a model that more closely represents primary patient tumors. | [1] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Detailed Experimental Protocols

The following sections provide an overview of the methodologies employed in the preclinical evaluation of this compound.

In Vitro Cell Viability and NAD+ Level Assays

Objective: To determine the effect of this compound on cell viability and intracellular NAD+ levels.

Protocol:

-

Cell Culture: Cancer cell lines (e.g., Calu-6, A549) were cultured in appropriate media supplemented with fetal bovine serum.

-

Treatment: Cells were seeded in multi-well plates and treated with a dose titration of this compound for specified durations (e.g., 48-96 hours).

-

NAD+ Measurement: Intracellular NAD+ levels were quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Viability Assessment: Cell viability was assessed using assays such as the CyQUANT readout, which measures cellular DNA content, or by measuring ATP and protein levels.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.

Protocol:

-

Animal Models: NCr nude mice were used for cell line-derived xenografts, and BALB/c nude mice were used for patient-derived xenografts.

-

Tumor Implantation: Human tumor cells (e.g., A549) or primary tumor fragments were subcutaneously injected into the mice.

-

Treatment Groups: Once tumors reached a mean volume, animals were randomized into treatment groups (n=10 per group), including a vehicle control group.

-

Drug Administration: this compound was administered orally at a specified dose (e.g., 100 mg/kg).

-

Monitoring: Tumor volume and body weight were measured regularly throughout the study.

-

Efficacy Endpoint: Tumor growth inhibition was calculated at the end of the study.

All in vivo studies were conducted in accordance with institutional animal care and use committee guidelines.[5]

Conclusion

The preclinical data for this compound strongly support its development as an anti-tumor agent. Its potent inhibition of NAMPT leads to NAD+ depletion and subsequent cell death in cancer cells that are highly dependent on the salvage pathway. The significant in vivo efficacy observed in xenograft models, coupled with a favorable tolerability profile, underscores the therapeutic potential of this compound. Further investigation into biomarkers, such as NAMPT mRNA and protein levels, may aid in identifying patient populations most likely to respond to this targeted therapy.[1]

References

- 1. Dependence of tumor cell lines and patient-derived tumors on the NAD salvage pathway renders them sensitive to NAMPT inhibition with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dependence of Tumor Cell Lines and Patient-Derived Tumors on the NAD Salvage Pathway Renders Them Sensitive to NAMPT Inhibition with this compound - PMC [pmc.ncbi.nlm.nih.gov]

GNE-618: A Potent Inhibitor of the NAD Salvage Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of GNE-618, a potent and orally active inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD salvage pathway. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental protocols, and preclinical data related to this compound.

Core Mechanism: Targeting the NAD Salvage Pathway

Nicotinamide adenine dinucleotide (NAD) is a critical coenzyme in various cellular processes, including energy metabolism, DNA repair, and cell signaling.[1] Cancer cells, with their high metabolic demand, are particularly reliant on NAD for survival and proliferation. The NAD salvage pathway, which recycles nicotinamide to synthesize NAD, is a dominant mechanism for maintaining intracellular NAD pools in many tumors.[1]

The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT).[2][3] this compound is a small molecule inhibitor that potently targets NAMPT, leading to the depletion of intracellular NAD levels and subsequent cancer cell death.[2][3] This on-target inhibition of NAMPT forms the basis of this compound's anti-tumor activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity from in vitro and cellular assays.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 6 nM (0.006 µM) | Biochemical assay against NAMPT enzyme | [2][3] |

| Parameter | Value | Cell Line | Assay Condition | Reference |

| EC50 (NAD depletion) | 2.6 nM | Calu-6 (NSCLC) | 48-hour incubation | [2][3] |

| EC50 (Cell Growth Inhibition) | 27.2 nM | A549 (NSCLC) | Not specified | [3] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

NAD Salvage Pathway and this compound's Point of Intervention

Caption: The NAD salvage pathway and the inhibitory action of this compound on NAMPT.

Experimental Workflow for Determining this compound's IC50

Caption: Workflow for the biochemical determination of this compound's IC50 against NAMPT.

Cellular NAD Level Measurement Workflow

Caption: Workflow for measuring cellular NAD+ levels in response to this compound treatment.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on standard laboratory procedures and information inferred from published studies.

NAMPT Biochemical Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the NAMPT enzyme.

Principle: This assay measures the enzymatic activity of NAMPT, which catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). The production of NMN can be detected directly or through a coupled enzymatic reaction that results in a fluorescent or colorimetric signal.

Materials:

-

Recombinant human NAMPT enzyme

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-Pyrophosphate (PRPP)

-

Adenosine triphosphate (ATP)

-

Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgCl2, 2 mM DTT, 0.02% BSA)

-

This compound, serially diluted in DMSO

-

Detection reagents (e.g., NMNAT, alcohol dehydrogenase, and ethanol for NADH-based fluorescence detection)

-

96-well or 384-well microplates (black, low-binding for fluorescence)

-

Plate reader capable of fluorescence or absorbance measurement

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in assay buffer to achieve the final desired concentrations with a constant, low percentage of DMSO (e.g., <1%).

-

In a microplate, add the diluted this compound or vehicle control (DMSO in assay buffer).

-

Add the recombinant NAMPT enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a master mix of substrates (NAM, PRPP, and ATP) to each well.

-

If using a coupled-enzyme detection method, the detection reagents are included in the master mix.

-

Incubate the plate at 37°C for a specified period (e.g., 60-120 minutes).

-

Measure the fluorescence (e.g., excitation at 340 nm and emission at 460 nm for NADH) or absorbance using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular NAD Measurement by LC-MS/MS

Objective: To quantify the levels of intracellular NAD+ in cancer cells following treatment with this compound and determine the half-maximal effective concentration (EC50) for NAD depletion.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules, such as NAD+, from complex biological matrices.

Materials:

-

Cancer cell line of interest (e.g., Calu-6)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cell lysis and metabolite extraction buffer (e.g., ice-cold 80% methanol)

-

Internal standard (e.g., ¹³C-labeled NAD+)

-

LC-MS/MS system (including a suitable HPLC column, such as a C18 or HILIC column)

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control for a specified duration (e.g., 48 hours).

-

After incubation, aspirate the medium and wash the cells with ice-cold PBS.

-

Immediately add ice-cold extraction buffer containing the internal standard to each well to lyse the cells and quench metabolic activity.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at high speed to pellet cellular debris.

-

Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

-

Inject the samples onto the LC-MS/MS system.

-

Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify NAD+ and the internal standard based on their parent and fragment ion masses.

-

Construct a standard curve using known concentrations of NAD+ to quantify the absolute levels in the cell extracts.

-

Normalize the NAD+ levels to the total protein concentration or cell number.

-

Plot the normalized NAD+ levels against the this compound concentration to determine the EC50 value.

Cell Viability Assay

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Principle: Various assays can be used to measure cell viability, often based on metabolic activity (e.g., MTT, MTS, or resazurin reduction) or ATP content (e.g., CellTiter-Glo®).

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

96-well clear or opaque-walled microplates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader (spectrophotometer or luminometer)

Procedure (using CellTiter-Glo® as an example):

-

Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability relative to the vehicle-treated control cells.

-

Plot the percent viability against the this compound concentration to determine the EC50 for cell growth inhibition.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of this compound treatment on tumor growth is monitored over time.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line (e.g., A549) or patient-derived tumor fragments

-

Matrigel (optional, to support initial tumor growth)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with ethical guidelines

Procedure:

-

Subcutaneously inject a suspension of cancer cells (typically mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at a predetermined dose and schedule (e.g., daily or twice daily). The control group receives the vehicle.

-

Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume (e.g., using the formula: (Length x Width²)/2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis, histology).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound.

This technical guide provides a foundational understanding of this compound's role as a NAMPT inhibitor within the NAD salvage pathway. The provided data and protocols serve as a valuable resource for researchers and drug developers working in the field of cancer metabolism and targeted therapies.

References

Target Validation of NAMPT for GNE-618: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of Nicotinamide Phosphoribosyltransferase (NAMPT) for the inhibitor GNE-618. It is designed to offer researchers, scientists, and drug development professionals a detailed resource, encompassing quantitative data, experimental methodologies, and a visual representation of the underlying biological pathways and workflows.

Introduction to NAMPT as a Therapeutic Target

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in cellular metabolism, playing a critical role in redox reactions and as a substrate for various enzymes.[1] Many cancer cells exhibit a heightened demand for NAD+ to support their rapid proliferation and metabolic activity.[2] This increased reliance often makes them dependent on the NAD+ salvage pathway, where NAMPT is the rate-limiting enzyme.[2][3] NAMPT catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor of NAD+.[4] The overexpression of NAMPT has been observed in a variety of cancers, including breast, ovarian, prostate, gastric, and colorectal cancers, making it an attractive target for therapeutic intervention.[3][4]

This compound is a potent and orally active small molecule inhibitor of NAMPT.[5][6] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to metabolic collapse and ultimately, cancer cell death.[1][7] This guide delves into the preclinical data and methodologies that validate NAMPT as the target of this compound.

Quantitative Data for this compound

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound in both in vitro and in vivo models.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| Biochemical IC₅₀ | Recombinant Human NAMPT | 6 nM | [5][6] |

| NAD+ Depletion EC₅₀ | Calu-6 (NSCLC) | 2.6 nM | [1][5] |

| Cell Growth Inhibition EC₅₀ | A549 (NSCLC) | 27.2 nM | [1] |

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration. NSCLC: Non-small cell lung cancer.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | This compound Dose | Tumor Growth Inhibition (TGI) | Reference |

| A549 Xenograft | NSCLC | 100 mg/kg, p.o., daily | 88% | [8] |

| STO#81 Patient-Derived Xenograft (PDX) | Gastric | 100 mg/kg, p.o., twice daily for 5 days | Significant inhibition | [5] |

p.o.: per os (by mouth).

Signaling Pathways and Mechanism of Action

The inhibition of NAMPT by this compound initiates a cascade of downstream cellular events, primarily driven by the depletion of NAD+. This impacts several critical signaling pathways involved in cancer cell survival and proliferation.

This compound directly binds to and inhibits the enzymatic activity of NAMPT, preventing the synthesis of NMN from nicotinamide and PRPP.[9] This leads to a rapid depletion of the intracellular NAD+ pool. The consequences of NAD+ depletion are multifaceted:

-

Sirtuin (SIRT1) Inhibition: Sirtuins are NAD+-dependent deacetylases that regulate various cellular processes, including cell proliferation. Reduced NAD+ levels lead to decreased SIRT1 activity, which can contribute to cell cycle arrest and apoptosis.[10]

-

PARP Inhibition: Poly(ADP-ribose) polymerases (PARPs) are involved in DNA repair and require NAD+ as a substrate. NAD+ depletion impairs PARP activity, leading to an accumulation of DNA damage and subsequent cell death.[10]

-

mTOR and AMPK Signaling: Inhibition of NAMPT has been shown to decrease the activation of the mTOR pathway while activating AMPK, a key sensor of cellular energy status.[10] This shift in signaling further contributes to the suppression of cell growth and induction of apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the core experimental protocols used to assess the activity of this compound.

NAMPT Biochemical Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant NAMPT.

-

Reagents and Materials:

-

Recombinant human NAMPT enzyme

-

Nicotinamide (NAM)

-

Phosphoribosyl pyrophosphate (PRPP)

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgCl₂, 2 mM DTT, 0.02% BSA)

-

This compound (or other test compounds) dissolved in DMSO

-

Detection reagents (e.g., coupled enzyme system to produce a fluorescent or colorimetric signal proportional to NMN or NAD+ production)[4][11]

-

384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add a small volume of the diluted this compound or DMSO (vehicle control) to the assay wells.

-

Add the NAMPT enzyme to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[11]

-

Initiate the enzymatic reaction by adding a substrate mixture containing NAM, PRPP, and ATP.[4]

-

Incubate the reaction at 37°C for a specified period (e.g., 1-2 hours).

-

Stop the reaction and add the detection reagents according to the manufacturer's protocol.

-

Measure the signal (fluorescence or absorbance) using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the viability of cancer cell lines by measuring intracellular ATP levels.[8][12]

-

Reagents and Materials:

-

Cancer cell lines of interest (e.g., A549, Calu-6)

-

Cell culture medium and supplements

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 96-well or 384-well plates

-

Luminometer

-

-

Procedure:

-

Seed cells into the wells of an opaque-walled plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include wells with vehicle control (DMSO).

-

Incubate the plates for a specified duration (e.g., 72 or 96 hours) under standard cell culture conditions.

-

Equilibrate the plates to room temperature for approximately 30 minutes.[8]

-

Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.[8]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

-

Measure the luminescence using a luminometer.

-

Calculate the percent viability relative to the vehicle control and determine the EC₅₀ value.

-

Intracellular NAD+ Quantification (LC-MS/MS)

This method provides a precise measurement of the impact of this compound on intracellular NAD+ levels.[13]

-

Reagents and Materials:

-

Cancer cell lines

-

This compound

-

Ice-cold PBS

-

Extraction solvent (e.g., cold methanol containing a stable isotope-labeled internal standard such as ¹³C₅-NAD+)[13]

-

LC-MS/MS system (Liquid Chromatograph coupled to a Tandem Mass Spectrometer)

-

-

Procedure:

-

Culture cells and treat with various concentrations of this compound for a defined period (e.g., 48 hours).[14]

-

Wash the cells twice with ice-cold PBS.

-

Immediately add the cold extraction solvent to the cells to quench metabolic activity and extract metabolites.[13]

-

Scrape the cells and collect the extract.

-

Sonicate the cell extracts on ice and centrifuge to pellet cell debris.[13]

-

Transfer the supernatant and evaporate to dryness.

-

Reconstitute the dried metabolites in an appropriate solvent (e.g., LC-MS grade water).[13]

-

Analyze the samples using an LC-MS/MS method optimized for the separation and detection of NAD+.

-

Quantify the NAD+ levels by comparing the peak area of endogenous NAD+ to that of the internal standard.

-

Western Blotting for NAMPT and NAPRT1

Western blotting is used to determine the protein expression levels of NAMPT and Nicotinate Phosphoribosyltransferase (NAPRT1), a key enzyme in an alternative NAD+ synthesis pathway that can confer resistance to NAMPT inhibitors.[15]

-

Reagents and Materials:

-

Cell or tumor lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-NAMPT, anti-NAPRT1, anti-loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Prepare protein lysates from cells or tumor tissue using RIPA buffer.[16]

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based method is used to assess the effect of this compound on cell cycle distribution.[2]

-

Reagents and Materials:

-

Procedure:

-

Treat cells with this compound for a specified time (e.g., 72 hours).[14]

-

Harvest the cells (including any floating cells) and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[2][7]

-

Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.[3]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI/RNase A staining solution.[7]

-

Incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the stained cells using a flow cytometer, collecting data for at least 10,000 events.

-

Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis).

-

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical validation of a NAMPT inhibitor like this compound.

Conclusion

The comprehensive data from biochemical, cellular, and in vivo studies strongly support the validation of NAMPT as the molecular target of this compound. The potent and specific inhibition of NAMPT by this compound leads to NAD+ depletion, resulting in cancer cell death through metabolic collapse and disruption of critical signaling pathways. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of cancer metabolism and drug development, facilitating further investigation into NAMPT inhibition as a promising therapeutic strategy. The correlation of sensitivity with NAMPT expression and NAPRT1 deficiency further underscores the on-target activity of this compound and provides a clear path for patient stratification in future clinical studies.

References

- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 2. vet.cornell.edu [vet.cornell.edu]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 8. ch.promega.com [ch.promega.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 13. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dependence of Tumor Cell Lines and Patient-Derived Tumors on the NAD Salvage Pathway Renders Them Sensitive to NAMPT Inhibition with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Extensive regulation of nicotinate phosphoribosyltransferase (NAPRT) expression in human tissues and tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

GNE-618: A Technical Deep Dive into its Impact on Cancer Cell Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of GNE-618, a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). This compound disrupts a critical metabolic pathway in cancer cells, leading to energy crisis and cell death, positioning it as a promising candidate for oncology drug development. This document details the core mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the intricate signaling pathways involved.

Core Mechanism of Action: Targeting the NAD+ Salvage Pathway

This compound exerts its anti-cancer effects by inhibiting NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is an essential coenzyme for a multitude of cellular processes, including redox reactions central to energy metabolism, DNA repair, and signaling.[1][2][3] Many tumor cells exhibit a heightened reliance on the NAD+ salvage pathway for their rapid proliferation and survival, making NAMPT a critical vulnerability.[4][5]

By blocking NAMPT, this compound leads to a rapid depletion of intracellular NAD+ levels.[1][4] This NAD+ scarcity cripples key cellular functions, resulting in decreased ATP production, cell cycle arrest, and ultimately, apoptotic or necrotic cell death.[4][6] The efficacy of this compound is particularly pronounced in tumors with low expression of nicotinic acid phosphoribosyltransferase 1 (NAPRT1), an enzyme in an alternative NAD+ synthesis pathway.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound, demonstrating its potent activity against various cancer cell lines.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| NAMPT IC50 | Biochemical Assay | 0.006 µM | [2] |

| NAD+ Depletion EC50 | Calu-6 (NSCLC) | 2.6 nM | [2] |

| Cell Growth EC50 | A549 (NSCLC) | 27.2 nM | [2] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model | Treatment | Outcome | Reference |

| A549 (NSCLC) Xenograft | 100 mg/kg, oral, daily for 21 days | 88% tumor growth inhibition | [4] |

| STO#81 Patient-Derived Gastric Xenograft | 100 mg/kg, oral, for 5 days | Significant tumor growth inhibition and NAD+ reduction | [4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

NAMPT Inhibition Assay (Biochemical)

A biochemical assay is utilized to determine the direct inhibitory effect of this compound on NAMPT enzyme activity. A typical protocol involves:

-

Reagents: Recombinant human NAMPT, nicotinamide, phosphoribosyl pyrophosphate (PRPP), ATP, and a detection reagent for the reaction product, nicotinamide mononucleotide (NMN), or a coupled-enzyme system to measure NAD+ production.

-

Procedure:

-

Incubate varying concentrations of this compound with recombinant NAMPT enzyme.

-

Initiate the enzymatic reaction by adding the substrates (nicotinamide and PRPP).

-

Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

Stop the reaction and measure the amount of NMN or NAD+ produced using methods like high-performance liquid chromatography (HPLC) or a luciferase-based assay.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the logarithm of this compound concentration.

Cellular NAD+ Level Measurement

Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for quantifying intracellular NAD+ levels.

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., Calu-6) at a specific density and allow them to adhere overnight.

-

Treat the cells with a dose titration of this compound for a specified duration (e.g., 48 hours).[4]

-

-

Metabolite Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract metabolites using a cold solvent mixture, typically containing methanol, acetonitrile, and water.

-

Centrifuge the samples to pellet cellular debris.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant containing the extracted metabolites into an LC-MS/MS system.

-

Separate NAD+ from other metabolites using a suitable chromatography column.

-

Detect and quantify NAD+ based on its specific mass-to-charge ratio.

-

-

Data Analysis: Normalize the NAD+ levels to the total protein concentration or cell number in each sample. The half-maximal effective concentration (EC50) for NAD+ depletion is then determined.

Cell Viability and Proliferation Assays

Cell viability assays are crucial for assessing the cytotoxic effects of this compound.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., A549) in 96-well plates.

-

Treat the cells with a range of this compound concentrations for an extended period (e.g., 96 hours).[4]

-

-

Viability Measurement:

-

Utilize a commercially available assay kit, such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

-

Alternatively, use colorimetric assays like the sulforhodamine B (SRB) assay to measure total protein content.[4]

-

-

Data Analysis: Calculate the EC50 for cell growth inhibition by plotting the percentage of viable cells against the log-transformed drug concentration.

In Vivo Xenograft Studies

Animal models are essential for evaluating the anti-tumor efficacy of this compound in a physiological context.

-

Animal Models:

-

Use immunodeficient mice (e.g., nude mice) for the subcutaneous implantation of human cancer cell lines (cell line-derived xenografts) or patient-derived tumor fragments (patient-derived xenografts).[4]

-

-

Treatment Protocol:

-

Once tumors reach a palpable size, randomize the animals into treatment and control (vehicle) groups.

-

Administer this compound orally at a specified dose and schedule.[4]

-

Monitor tumor volume and the general health of the animals regularly.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the animals and excise the tumors.

-

Measure final tumor weights and perform pharmacodynamic analyses, such as measuring NAD+ levels in the tumor tissue, to confirm on-target activity.[4]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key pathways and workflows related to this compound's mechanism of action.

Caption: this compound inhibits NAMPT, blocking the NAD+ salvage pathway.

Caption: In vitro experimental workflow for this compound characterization.

Caption: In vivo xenograft study workflow for this compound evaluation.

Conclusion

This compound is a potent and specific inhibitor of NAMPT that effectively targets the metabolic vulnerability of cancer cells dependent on the NAD+ salvage pathway. Its demonstrated in vitro and in vivo activity, coupled with a clear mechanism of action, underscores its potential as a valuable therapeutic agent in oncology. Further investigation into biomarkers for patient selection, such as NAMPT expression levels, will be crucial for the clinical development of this compound and other NAMPT inhibitors.[1]

References

- 1. Dependence of tumor cell lines and patient-derived tumors on the NAD salvage pathway renders them sensitive to NAMPT inhibition with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. Dependence of Tumor Cell Lines and Patient-Derived Tumors on the NAD Salvage Pathway Renders Them Sensitive to NAMPT Inhibition with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inhibition of NAD+-dependent metabolic processes induces cellular necrosis and tumor regression in rhabdomyosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

GNE-618: Application Notes and Protocols for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of GNE-618 for in vivo studies, based on available preclinical data. This compound is a potent and orally bioavailable inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1] By inhibiting NAMPT, this compound depletes cellular NAD+ levels, leading to cell death, particularly in tumor cells that are highly dependent on this pathway for survival.[1]

Mechanism of Action: Inhibition of the NAD+ Salvage Pathway

This compound exerts its therapeutic effect by targeting a critical cellular metabolic pathway. A simplified representation of this pathway and the point of inhibition by this compound is illustrated below.

Figure 1: Simplified diagram of the NAD+ salvage pathway and the inhibitory action of this compound on NAMPT.

In Vivo Dosage and Administration

The following table summarizes the key parameters for the in vivo administration of this compound based on published preclinical studies.

| Parameter | Details | Reference |

| Compound | This compound | [1] |

| Animal Model | Mice (specific strain for xenografts, e.g., Nude, SCID, or NSG) | [2][3] |

| Tumor Model | NCI-H460 human non-small cell lung cancer xenograft | [2][3] |

| Dosage | 100 mg/kg | [4] |

| Administration Route | Oral (p.o.) | [5] |

| Dosing Frequency | Once daily (QD) | [4] |

| Duration of Treatment | 7 continuous days | [4] |

| Vehicle (Suggested) | Methylcellulose/Tween 80 (MCT) solution (e.g., 0.5-1% methylcellulose with 0.1-0.25% Tween 80 in water) | [6] |

Experimental Protocol: NCI-H460 Xenograft Model

This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous NCI-H460 xenograft mouse model.

Materials:

-

This compound

-

Vehicle for oral formulation (e.g., MCT solution)

-

NCI-H460 cells

-

Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Matrigel (optional, can enhance tumor take-rate)

-

Sterile PBS

-

Syringes and gavage needles

-

Calipers for tumor measurement

Workflow:

Figure 2: A typical experimental workflow for an in vivo efficacy study of this compound in a xenograft mouse model.

Detailed Methodology:

-

Cell Culture and Preparation:

-

Culture NCI-H460 cells in appropriate media until they reach 70-80% confluency.

-

Harvest the cells using trypsin and wash with sterile PBS.

-

Resuspend the cells in a solution of sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100-200 µL.

-

-

Tumor Implantation:

-

Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.

-

-

Tumor Growth and Monitoring:

-

Monitor the mice for tumor growth.

-

Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

-

This compound Formulation and Administration:

-

Prepare a suspension of this compound in the chosen vehicle (e.g., MCT solution) at the desired concentration for a 100 mg/kg dosage.

-

Administer the this compound suspension or vehicle alone to the respective groups via oral gavage once daily for 7 consecutive days.

-

-

Efficacy Evaluation:

-

Measure tumor volumes and body weights 2-3 times per week throughout the study.

-

At the end of the treatment period, or when tumors in the control group reach a predetermined endpoint, euthanize the mice.

-

Excise the tumors and measure their final weight.

-

Tumor samples can be processed for further analysis, such as Western blotting for NAD+ levels or immunohistochemistry for markers of proliferation and apoptosis.

-

Important Considerations:

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

Vehicle Selection: The choice of vehicle for oral administration is critical for drug solubility and bioavailability. While an MCT solution is a common choice, it is advisable to perform formulation optimization studies for this compound.[6]

-

Dose-Response Studies: The provided dosage of 100 mg/kg is based on a single study. It is recommended to perform dose-response studies to determine the optimal therapeutic dose for a specific tumor model.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: To gain a deeper understanding of the drug's behavior in vivo, it is beneficial to conduct PK/PD studies to correlate drug exposure with target engagement (i.e., NAD+ depletion in tumors) and efficacy.

References

- 1. Dependence of tumor cell lines and patient-derived tumors on the NAD salvage pathway renders them sensitive to NAMPT inhibition with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. H460 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 3. H460 Xenograft Model - Altogen Labs [altogenlabs.com]

- 4. Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. academic.oup.com [academic.oup.com]

Preparing and storing GNE-618 solutions for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of GNE-618 solutions for various experimental applications. This compound is a potent and orally active inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD⁺ salvage pathway. By inhibiting NAMPT, this compound depletes cellular NAD⁺ levels, leading to cell death, particularly in cancer cells that are highly dependent on this pathway.[1][2][3][4]

This compound: Key Characteristics and Potency

This compound has demonstrated significant activity in both biochemical and cell-based assays, as well as in vivo tumor models. Its efficacy is attributed to its ability to inhibit NAMPT and subsequently reduce NAD⁺ levels.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Biochemical IC₅₀ | 0.006 µM (6 nM) | NAMPT biochemical assay | [1][3] |

| Cellular EC₅₀ (NAD⁺ Reduction) | 2.6 nM | Calu-6 (NSCLC) | [1][3] |

| Cellular EC₅₀ (Cell Growth Inhibition) | 27.2 nM | A549 (NSCLC) | [3] |

Signaling Pathway of this compound Action

This compound exerts its cytotoxic effects by inhibiting the NAD⁺ salvage pathway, which is crucial for maintaining the cellular NAD⁺ pool in many cancer cells. This pathway recycles nicotinamide (NAM) back into NAD⁺.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dependence of Tumor Cell Lines and Patient-Derived Tumors on the NAD Salvage Pathway Renders Them Sensitive to NAMPT Inhibition with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dependence of tumor cell lines and patient-derived tumors on the NAD salvage pathway renders them sensitive to NAMPT inhibition with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for GNE-618 Treatment in 3D Cell Culture Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

GNE-618 is a potent and orally bioavailable inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] NAD+ is an essential coenzyme for a multitude of cellular processes, including redox reactions, DNA repair, and cell signaling.[1][3] Cancer cells, with their high metabolic rate, are particularly dependent on the NAD+ salvage pathway for survival, making NAMPT an attractive target for cancer therapy.[4] this compound exerts its cytotoxic effects by depleting intracellular NAD+ levels, leading to catastrophic metabolic failure and cell death.[1][2]

Three-dimensional (3D) cell culture models, such as tumor spheroids, more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D monolayer cultures. These models mimic crucial aspects of tumors, including cell-cell and cell-extracellular matrix interactions, nutrient and oxygen gradients, and drug penetration barriers. Consequently, 3D cell cultures are increasingly utilized in preclinical drug discovery to better predict in vivo efficacy and toxicity.

These application notes provide detailed protocols for the treatment of 3D cell culture models with this compound, including spheroid formation, drug treatment, and viability assessment.

Data Presentation

Table 1: In Vitro Activity of this compound in 2D Cell Culture Models

| Cell Line | Cancer Type | Parameter | Value | Reference |

| Calu-6 | Non-Small Cell Lung Cancer | IC50 (NAMPT) | 0.006 µM | [1] |

| Calu-6 | Non-Small Cell Lung Cancer | EC50 (NAD+ reduction) | 2.6 nM | [1] |

| A549 | Non-Small Cell Lung Cancer | EC50 (Cell growth) | 27.2 nM | [1] |

Table 2: Activity of Other NAMPT Inhibitors in 3D Cell Culture Models

| Inhibitor | Cell Line | 3D Model | Parameter | Value (approx.) | Reference |

| FK866 | Osteosarcoma cell lines | Spheroids | IC50 (Viability) | 10-100 nM | [5] |

| KPT-9274 | Glioma stem-like cells | Spheroids | IC50 (Viability) | 0.1-1.0 µM |

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of NAMPT, which blocks the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a key precursor of NAD+. This leads to a rapid depletion of intracellular NAD+ pools, affecting numerous downstream cellular processes.

Caption: this compound inhibits NAMPT, leading to NAD+ depletion and subsequent cell death.

Experimental Protocols

Protocol 1: Tumor Spheroid Formation using the Liquid Overlay Technique

This protocol describes the generation of tumor spheroids in ultra-low attachment (ULA) plates.

Materials:

-

Cancer cell line of interest (e.g., A549, HCT116)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Ultra-low attachment 96-well round-bottom plates

-

Hemocytometer or automated cell counter

Procedure:

-

Culture cells in a T-75 flask to 70-80% confluency.

-

Aspirate the culture medium and wash the cells once with sterile PBS.

-

Add trypsin-EDTA to detach the cells and incubate at 37°C.

-

Neutralize the trypsin with complete culture medium and collect the cell suspension in a sterile conical tube.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh complete medium to obtain a single-cell suspension.

-

Count the cells and determine viability using a hemocytometer and trypan blue or an automated cell counter.

-

Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells per well) in complete medium.

-

Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.

-

Centrifuge the plate at 200 x g for 3 minutes to facilitate cell aggregation at the bottom of the wells.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroid formation typically occurs within 24-72 hours.

-

Monitor spheroid formation daily using an inverted microscope.

Caption: Workflow for tumor spheroid formation using the liquid overlay technique.

Protocol 2: this compound Treatment of 3D Tumor Spheroids

This protocol outlines the treatment of pre-formed tumor spheroids with this compound.

Materials:

-

Pre-formed tumor spheroids in a 96-well ULA plate (from Protocol 1)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

Procedure:

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove 50 µL of the conditioned medium from each well of the spheroid plate.

-

Add 50 µL of the prepared this compound dilutions or vehicle control to the corresponding wells.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired treatment duration (e.g., 72, 96, or 120 hours).

-

Proceed to viability assessment (Protocol 3).

References

- 1. researchgate.net [researchgate.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [worldwide.promega.com]

- 4. Therapy Testing in a Spheroid-based 3D Cell Culture Model for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Measuring NAD+ Levels after GNE-618 Treatment using LC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of Nicotinamide Adenine Dinucleotide (NAD+) in cultured cells following treatment with GNE-618, a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). The protocol outlines the experimental workflow from cell culture and this compound treatment to sample preparation and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). Furthermore, it includes representative data on the effect of this compound on NAD+ levels and presents diagrams illustrating the relevant biological pathway and experimental procedures.

Introduction

Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular redox reactions and a substrate for various enzymes involved in signaling pathways, such as sirtuins and poly (ADP-ribose) polymerases (PARPs).[1][2] The NAD+ salvage pathway, which recycles nicotinamide to regenerate NAD+, is a key mechanism for maintaining cellular NAD+ pools. The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT).[2][3]